molecular formula C8H10N2O3 B10844913 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one

Cat. No.: B10844913
M. Wt: 182.18 g/mol
InChI Key: SITMGBVDSOSSTH-ZETCQYMHSA-N
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Description

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrrole and oxazolidinone

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m0/s1

InChI Key

SITMGBVDSOSSTH-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1N2C=CC=C2)CO

Canonical SMILES

C1C(OC(=O)N1N2C=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-3-pyrrol-1-yl-oxazolidin-2-one.

Scientific Research Applications

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is not well-documented. similar compounds, such as oxazolidinone derivatives, exert their effects by inhibiting protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to the presence of both pyrrole and oxazolidinone moieties in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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